molecular formula C12H13N5O3 B11070883 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide

Cat. No.: B11070883
M. Wt: 275.26 g/mol
InChI Key: SVDWBVHRHZEDSY-UHFFFAOYSA-N
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Description

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Nitration: The methyl group on the pyrazole ring is nitrated using a nitrating agent such as nitric acid.

    Acylation: The nitrated pyrazole is then acylated with 6-methylpyridin-2-yl acetic acid under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group on the pyrazole ring can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Reduction: Formation of 2-(5-methyl-3-amino-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide.

    Substitution: Formation of various substituted pyrazole derivatives depending on the substituent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The nitro group can be reduced to an amino group, which may then interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide
  • 2-(5-methyl-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide

Uniqueness

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide is unique due to the presence of both the nitro group and the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups may result in distinct properties compared to other similar compounds.

Properties

Molecular Formula

C12H13N5O3

Molecular Weight

275.26 g/mol

IUPAC Name

2-(5-methyl-3-nitropyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C12H13N5O3/c1-8-4-3-5-10(13-8)14-12(18)7-16-9(2)6-11(15-16)17(19)20/h3-6H,7H2,1-2H3,(H,13,14,18)

InChI Key

SVDWBVHRHZEDSY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CN2C(=CC(=N2)[N+](=O)[O-])C

Origin of Product

United States

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